

The Discovery and Synthesis of N-Oxalylglycine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Oxalylglycine	
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Abstract

N-Oxalylglycine (NOG), a structural analog of α-ketoglutarate, has emerged as a pivotal tool in chemical biology and drug discovery. Initially identified as a natural product, it is a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, a large family of enzymes implicated in a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of **N-Oxalylglycine** and its derivatives. It includes detailed experimental protocols for their synthesis and for assays to determine their inhibitory activity against key 2OG-dependent enzymes, such as the Jumonji domain-containing (JMJD) histone demethylases and the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). Quantitative data on the inhibitory potency of NOG and its analogs are presented in structured tables to facilitate structure-activity relationship (SAR) analysis. Furthermore, this guide illustrates the key signaling pathways affected by these inhibitors and outlines a typical drug discovery workflow, all visualized using Graphviz diagrams to provide clear, logical frameworks for researchers in the field.

Discovery and Biological Activity

N-Oxalylglycine, an organic compound with the formula HO2CC(O)NHCH2CO2H, was identified as a natural product found in plants such as rhubarb (Rheum rhabarbarum) and spinach (Spinacia oleracea)[1]. It functions as a competitive inhibitor of 2-oxoglutaratedependent enzymes by mimicking the co-substrate α -ketoglutarate (also known as 2-



oxoglutarate)[2]. This inhibition prevents the oxidative decarboxylation of α -ketoglutarate, a crucial step in the catalytic cycle of these enzymes[3].

The primary targets of **N-Oxalylglycine** and its derivatives are 2-oxoglutarate-dependent oxygenases, which include:

- Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): These enzymes regulate the stability of the HIF-1α transcription factor. Inhibition of PHDs by NOG leads to the stabilization of HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in the adaptive response to hypoxia[4].
- Jumonji C (JmjC) Domain-Containing Histone Demethylases (JMDs): This family of
 enzymes, including JMJD2A, JMJD2C, and JMJD2D, removes methyl groups from histone
 lysine residues, thereby playing a critical role in epigenetic regulation. NOG and its
 derivatives have been shown to inhibit these demethylases, leading to alterations in histone
 methylation status and gene expression[5][6][7].

Due to their ability to modulate these key cellular processes, **N-Oxalylglycine** and its derivatives are valuable research tools and potential therapeutic agents for conditions such as cancer and anemia.

Quantitative Inhibitory Activity

The inhibitory potency of **N-Oxalylglycine** and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported IC50 values for NOG and a selection of its derivatives against various 2-oxoglutarate-dependent enzymes.

Table 1: Inhibitory Activity of **N-Oxalylglycine** (NOG)



Target Enzyme	IC50 (μM)
JMJD2A	250[6]
JMJD2C	500[6]
JMJD2E	24[6]
PHD1	2.1
PHD2	5.6

Table 2: Inhibitory Activity of N-Oxalylglycine Derivatives

Derivative	Target Enzyme	IC50 (μM)
N-Oxalyl-D-phenylalanine	FIH	Inhibitor, but not PHD2
N-Oxalyl-D-(O-benzyl)tyrosine (NOBT)	JMJD2A	Inhibitor, but not PHD2
N-Oxalyl-L-alanine	PHDs	More potent than D- enantiomer
Dimethyloxalylglycine (DMOG)	General 2OG Oxygenases	Cell-permeable pro-drug of NOG[4]

Synthesis and Experimental Protocols

This section provides detailed methodologies for the synthesis of **N-Oxalylglycine** and general protocols for assessing the inhibitory activity of these compounds against JMJD and PHD enzymes.

Synthesis of N-Oxalylglycine

A common method for the synthesis of **N-Oxalylglycine** involves the hydrolysis of its corresponding ester precursor.

Experimental Protocol: Synthesis of N-Oxalylglycine



 Materials: N-(Methoxyoxalyl)glycine ethyl ester, Potassium hydroxide (KOH), Methanol (MeOH), 1 M Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Dichloromethane (DCM), Hexanes.

Procedure:

- To a vial containing N-(Methoxyoxalyl)glycine ethyl ester (100 mg, 0.53 mmol), add KOH (88 mg, 1.6 mmol) and MeOH (5.0 mL).
- Heat the reaction mixture to 60°C and monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
- Dissolve the crude product in water (2 mL) and adjust the pH to 3-4 with 1 M HCl.
- Concentrate the aqueous solution under reduced pressure.
- Dissolve the residue in boiling EtOAc, then cool, filter, and concentrate the filtrate under reduced pressure to obtain a viscous oil.
- Dissolve the oil in a minimal amount of DCM, dilute with hexanes, and concentrate under reduced pressure. Repeat this step three times.
- Dry the final product under high vacuum to yield N-Oxalylglycine as a white solid.

Synthesis of N-Oxalylglycine Derivatives

The synthesis of **N-Oxalylglycine** derivatives can be achieved by reacting various amino acids with an oxalyl chloride derivative, followed by deprotection. A general green synthesis approach for N-substituted glycine derivatives involves the reaction of an amine with chloroacetic acid in water.

Experimental Protocol: General Synthesis of N-Alkyl Glycine Derivatives

• Materials: Primary amine (e.g., propylamine, butylamine), Chloroacetic acid, Water.



• Procedure:

- Dissolve the primary amine and chloroacetic acid in water.
- Heat the reaction mixture and monitor its progress by TLC.
- Upon completion, cool the reaction and isolate the N-substituted glycine derivative, often by crystallization or chromatography.

Note: For specific N-oxalyl derivatives, the appropriate amino acid would be reacted with a suitable oxalylating agent.

Enzyme Inhibition Assays

Experimental Protocol: JMJD2A Inhibition Assay (MALDI-TOF Mass Spectrometry-based)

Reagents: JMJD2A enzyme, Fe(II), Ascorbate, 2-Oxoglutarate (2OG), Trimethylated histone
 H3 peptide substrate (e.g., ARK(me3)STGGK-NH2), HEPES buffer (50 mM, pH 7.5),
 Methanol, Triammonium citrate (20 mM), α-Cyano-4-hydroxycinnamic acid (MALDI matrix).

Procedure:

- \circ Prepare an assay mix containing JMJD2A (2 μ M), Fe(II) (10 μ M), and ascorbate (100 μ M) in HEPES buffer.
- Add the inhibitor at various concentrations (with a final DMSO concentration of 5%).
- Incubate the mixture for 15 minutes at 25°C.
- \circ Initiate the reaction by adding 2OG (10 μ M) and the peptide substrate (10 μ M).
- Incubate for 30 minutes at 37°C.
- Quench the reaction with an equal volume of methanol, followed by the addition of four volumes of 20 mM triammonium citrate.
- $\circ~$ Mix 1 μL of the diluted assay mixture with 1 μL of the MALDI matrix and spot onto a MALDI-TOF-MS plate.



 Analyze the relative intensities of the different methylation states of the peptide to calculate the percentage of demethylation and determine the IC50 value.

Experimental Protocol: HIF Prolyl Hydroxylase (PHD) Inhibition Assay (Colorimetric)

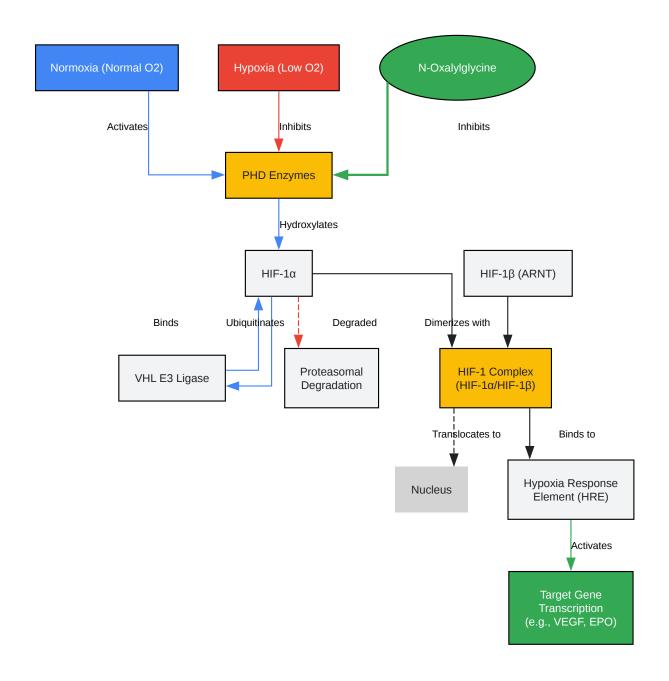
- Principle: This assay monitors the consumption of the co-substrate α-ketoglutarate by its derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH).
- Reagents: PHD enzyme (e.g., PHD2), HIF-1α peptide substrate (e.g., containing the P564 residue), α-ketoglutarate, 2,4-DNPH, Concentrated base.
- Procedure:
 - \circ Set up the hydroxylation reaction with the PHD enzyme, HIF-1 α peptide, α -ketoglutarate, and varying concentrations of the inhibitor.
 - \circ After the reaction, derivatize the remaining α -ketoglutarate with 2,4-DNPH.
 - Treat the derivatized product with a concentrated base to develop a colorimetric signal.
 - Measure the absorbance at the appropriate wavelength and calculate the consumption of α-ketoglutarate to determine the enzyme activity and inhibitor potency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by **N-Oxalylglycine** and a typical workflow for the discovery of enzyme inhibitors.

HIF-1α Signaling Pathway



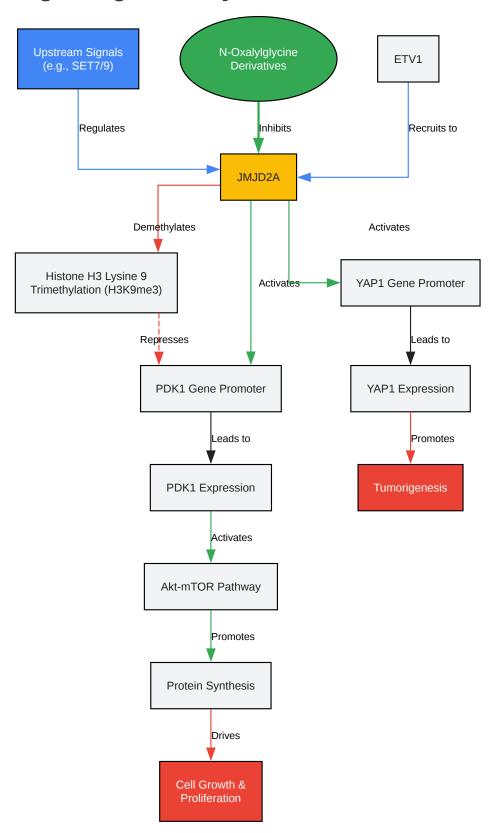


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Caption: HIF-1 α signaling pathway under normoxic and hypoxic conditions, and its inhibition by **N-Oxalylglycine**.



JMJD2A Signaling Pathway in Cancer

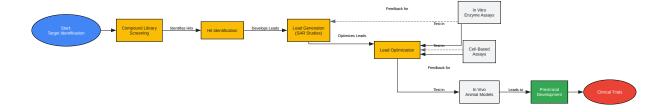


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Caption: A simplified signaling pathway of JMJD2A in cancer, highlighting its inhibition and downstream effects.

Experimental Workflow for Inhibitor Discovery



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Caption: A generalized workflow for the discovery and development of enzyme inhibitors.

Conclusion

N-Oxalylglycine and its derivatives represent a versatile class of chemical probes and potential therapeutic agents. Their ability to inhibit a broad range of 2-oxoglutarate-dependent oxygenases allows for the modulation of key cellular processes, including the hypoxic response and epigenetic regulation. This guide has provided a detailed overview of their discovery, synthesis, and biological activity, along with practical experimental protocols and visual representations of the relevant biological pathways and drug discovery workflows. It is anticipated that the information compiled herein will serve as a valuable resource for researchers and professionals in the fields of chemical biology, medicinal chemistry, and drug development, facilitating further exploration and application of these important compounds.



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- To cite this document: BenchChem. [The Discovery and Synthesis of N-Oxalylglycine and Its Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166546#the-discovery-and-synthesis-of-n-oxalylglycine-and-its-derivatives]

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